Cas no 288386-15-2 (6-fluoro-1H-Indol-5-ol)

6-fluoro-1H-Indol-5-ol 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-1H-Indol-5-ol
- 1H-Indol-5-ol,6-fluoro-
- 6-Fluoro-5-hydroxyindole
- 1H-Indol-5-ol,6-fluoro
- 6-fluoranyl-1H-indol-5-ol
- 1H-Indol-5-ol, 6-fluoro- (9CI)
- A819626
- AMY24418
- FT-0655685
- 1H-Indol-5-ol, 6-fluoro-
- XQJHCCZRXUOIGW-UHFFFAOYSA-N
- CS-0323794
- SCHEMBL1401662
- AKOS005255123
- SB15175
- W-204217
- Y10133
- DTXSID50621800
- 288386-15-2
- DB-068016
-
- MDL: MFCD09879886
- インチ: InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
- InChIKey: XQJHCCZRXUOIGW-UHFFFAOYSA-N
- SMILES: OC1=CC2=C(NC=C2)C=C1F
計算された属性
- 精确分子量: 151.04300
- 同位素质量: 151.043
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36A^2
- XLogP3: 1.8
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 322.4°C at 760 mmHg
- フラッシュポイント: 148.8±22.3 °C
- Refractive Index: 1.7
- PSA: 36.02000
- LogP: 2.01260
- じょうきあつ: No data available
6-fluoro-1H-Indol-5-ol Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Sealed in dry,Room Temperature
6-fluoro-1H-Indol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XB440-100mg |
6-fluoro-1H-Indol-5-ol |
288386-15-2 | 96% | 100mg |
1153CNY | 2021-05-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192546-100mg |
6-fluoro-1H-Indol-5-ol |
288386-15-2 | 96% | 100mg |
¥453.90 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2358-1G |
6-fluoro-1H-indol-5-ol |
288386-15-2 | 95% | 1g |
¥ 2,712.00 | 2023-04-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F841535-100mg |
6-Fluoro-1H-indol-5-ol |
288386-15-2 | 96% | 100mg |
¥1,163.00 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XB440-1g |
6-fluoro-1H-Indol-5-ol |
288386-15-2 | 96% | 1g |
4635CNY | 2021-05-08 | |
A2B Chem LLC | AB35558-100mg |
6-Fluoro-1h-indol-5-ol |
288386-15-2 | 96% | 100mg |
$257.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2358-1g |
6-fluoro-1H-indol-5-ol |
288386-15-2 | 95% | 1g |
¥2710.0 | 2024-04-20 | |
A2B Chem LLC | AB35558-250mg |
6-Fluoro-1h-indol-5-ol |
288386-15-2 | 97% | 250mg |
$288.00 | 2023-12-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2358-100mg |
6-fluoro-1H-indol-5-ol |
288386-15-2 | 95% | 100mg |
¥811.0 | 2024-04-20 | |
A2B Chem LLC | AB35558-1g |
6-Fluoro-1h-indol-5-ol |
288386-15-2 | 96% | 1g |
$1564.00 | 2024-04-20 |
6-fluoro-1H-Indol-5-ol 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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7. Back matter
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
6-fluoro-1H-Indol-5-olに関する追加情報
Introduction to 6-fluoro-1H-Indol-5-ol (CAS No: 288386-15-2)
6-fluoro-1H-Indol-5-ol, identified by its Chemical Abstracts Service (CAS) number 288386-15-2, is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the broader class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 6-fluoro-1H-indol-5-ol, particularly the presence of a fluorine atom at the 6-position of the indole ring, contribute to its unique chemical properties and biological interactions, making it a subject of intense research interest.
The indole scaffold is a privileged structure in drug discovery, owing to its prevalence in numerous bioactive natural products and pharmacologically relevant molecules. Indole derivatives have been extensively studied for their roles in various biological processes, including neurotransmission, immune modulation, and anticancer effects. The introduction of a fluorine atom at the 5-position of the indole ring in 6-fluoro-1H-indol-5-ol further enhances its pharmacological potential by influencing both electronic and steric properties. This modification can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic profiles.
In recent years, there has been a growing emphasis on the development of fluorinated compounds in medicinal chemistry due to their ability to modulate receptor binding and metabolic pathways. The fluorine atom in 6-fluoro-1H-indol-5-ol can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking interactions, thereby enhancing the compound's interaction with proteins and enzymes. This feature makes it a valuable scaffold for designing novel therapeutic agents with improved efficacy and selectivity.
The synthesis of 6-fluoro-1H-indol-5-ol involves multi-step organic transformations that highlight the versatility of indole chemistry. The fluorination step is particularly critical, as it requires precise control over reaction conditions to ensure high yield and selectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination, have been employed to achieve efficient fluorination at the desired position on the indole ring. These synthetic approaches not only enhance the accessibility of 6-fluoro-1H-indol-5-ol but also provide insights into the development of more complex fluorinated indole derivatives.
The biological activity of 6-fluoro-1H-indol-5-ol has been explored in various preclinical studies, where it has demonstrated promising effects in multiple disease models. Research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative disorders. The fluorine atom's influence on electronic distribution within the indole ring is believed to play a crucial role in modulating these biological interactions. Further studies are ongoing to elucidate the precise mechanisms through which 6-fluoro-1H-indol-5-ol exerts its effects and to identify potential therapeutic applications.
In the context of drug development, the pharmacokinetic properties of 6-fluoro-1H-indol-5-ol are also of great interest. Fluorinated compounds often exhibit improved bioavailability and prolonged half-life due to their enhanced metabolic stability. This characteristic can be particularly advantageous for oral administration formulations, where sustained drug exposure is desirable. Additionally, the low toxicity profile observed in preclinical studies suggests that 6-fluoro-1H-indol-5-ol may be suitable for further development into clinical candidates.
The integration of computational chemistry and molecular modeling techniques has further advanced the understanding of how structural modifications affect the biological activity of 6-fluoro-1H-indol-5-ol. These tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential drug candidates with high precision. By leveraging these computational methods alongside experimental data, scientists can accelerate the discovery process and tailor compounds like 6-fluoro-1H-indol-5-
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